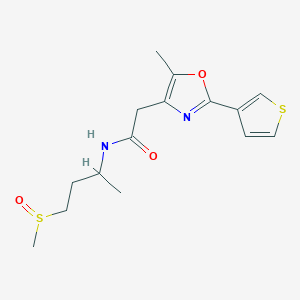![molecular formula C13H14N4S B6970008 4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile](/img/structure/B6970008.png)
4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile typically involves the reaction of 5-propan-2-yl-1,3,4-thiadiazole-2-amine with 4-cyanobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits enzymes involved in microbial cell wall synthesis.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar structures and biological activities.
Benzonitrile Derivatives: Compounds with a benzonitrile moiety that exhibit similar chemical reactivity.
Uniqueness
4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile is unique due to its specific combination of the thiadiazole and benzonitrile moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-9(2)13-17-16-12(18-13)8-15-11-5-3-10(7-14)4-6-11/h3-6,9,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNZXDXYKKFNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CNC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B6969925.png)
![N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B6969932.png)
![3-cyano-4-fluoro-N-methyl-N-[2-(oxan-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969944.png)

![4-[(4-cyanophenyl)methyl]-N-(2,2-difluoroethyl)piperazine-1-carboxamide](/img/structure/B6969955.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B6969959.png)

![1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol](/img/structure/B6969969.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B6969975.png)
![(3-Methoxy-4-methylphenyl)-[4-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6969981.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6969989.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide](/img/structure/B6969995.png)
![4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol](/img/structure/B6969998.png)
![1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine](/img/structure/B6970018.png)
